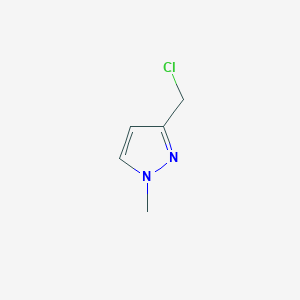

3-(Chloromethyl)-1-methyl-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2/c1-8-3-2-5(4-6)7-8/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHOBZYGMEYEAEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90329797 | |

| Record name | 3-(CHLOROMETHYL)-1-METHYL-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90329797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84547-64-8 | |

| Record name | 3-(Chloromethyl)-1-methyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84547-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(CHLOROMETHYL)-1-METHYL-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90329797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Chloromethyl)-1-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Chloromethyl)-1-methyl-1H-pyrazole: Synthesis, Properties, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Chloromethyl)-1-methyl-1H-pyrazole, a key heterocyclic building block in medicinal chemistry. This document details its chemical and physical properties, outlines a probable synthetic route, and explores its significant role as a reactive intermediate in the synthesis of bioactive molecules. A particular focus is placed on its application in the development of Janus kinase (JAK) inhibitors, a critical class of drugs for treating various cancers and inflammatory diseases. This guide includes detailed experimental protocols for the synthesis of pyrazole-based JAK inhibitors and visual representations of synthetic pathways and the biological signaling cascade they target.

Introduction

Pyrazole derivatives are a cornerstone in modern drug discovery, exhibiting a wide range of biological activities.[1] Among these, this compound (CAS Number: 84547-64-8) serves as a versatile synthetic intermediate. Its unique structure, featuring a reactive chloromethyl group attached to a stable pyrazole core, makes it an ideal starting material for introducing the 1-methylpyrazole moiety into larger, more complex molecules. This guide will delve into the technical aspects of this compound, providing researchers with the necessary information for its effective utilization in drug design and development projects.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 84547-64-8 | |

| Molecular Formula | C₅H₇ClN₂ | |

| Molecular Weight | 130.58 g/mol | |

| Boiling Point | 146-148 °C | |

| Physical Form | Liquid or Solid | |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | |

| Purity | Typically ≥98% | |

| InChI Key | DHOBZYGMEYEAEM-UHFFFAOYSA-N | |

| Canonical SMILES | CN1C=CC(=N1)CCl |

Synthesis of this compound

3.1. Proposed Synthetic Pathway

The synthesis would likely proceed via two main steps:

-

Hydroxymethylation of 1-methylpyrazole: This can be achieved through a reaction with formaldehyde or paraformaldehyde under appropriate conditions.

-

Chlorination of 3-(Hydroxymethyl)-1-methyl-1H-pyrazole: The resulting alcohol can then be converted to the desired chloromethyl compound using a variety of chlorinating agents, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

A visual representation of this proposed synthetic workflow is provided in the following diagram.

Caption: Proposed two-step synthesis of this compound.

Role in Drug Discovery: A Key Building Block for Kinase Inhibitors

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in FDA-approved drugs.[2] this compound is a valuable reagent for introducing the 1-methyl-3-pyrazolylmethyl moiety into drug candidates. The chloromethyl group acts as an electrophile, readily undergoing nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols, thus serving as a versatile handle for molecular elaboration.

A prominent application of pyrazole derivatives is in the development of protein kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[2]

4.1. Targeting the JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that regulates cell growth, proliferation, differentiation, and apoptosis.[4][5] Aberrant activation of the JAK/STAT pathway is a hallmark of various myeloproliferative neoplasms and inflammatory diseases.[4][6] Consequently, inhibitors of JAKs have emerged as effective therapeutic agents.

Several potent and selective JAK inhibitors are based on a pyrazole core.[7][8] The pyrazole ring system is adept at forming key hydrogen bonding interactions within the ATP-binding pocket of the kinase, contributing to the inhibitor's potency and selectivity.[2]

The general mechanism of the JAK/STAT signaling pathway is illustrated in the diagram below.

Caption: Overview of the JAK/STAT signaling pathway and the point of intervention for pyrazole-based inhibitors.

Experimental Protocols: Synthesis of Pyrazole-Based JAK Inhibitors

The following protocols are adapted from the literature and describe the synthesis of 4-amino-(1H)-pyrazole derivatives as potent JAK inhibitors, illustrating how a pyrazole core is incorporated into a biologically active scaffold.[4]

5.1. General Procedure for the Synthesis of 2,5-disubstituted-N-phenylpyrimidin-4-amine Intermediates

To a solution of a 5-substituted-2,4-dichloropyrimidine in an appropriate solvent (e.g., isopropanol), an equivalent of the desired aniline is added. The reaction mixture is stirred at reflux for a specified time until the reaction is complete (monitored by TLC). After cooling, the precipitate is filtered, washed with a suitable solvent (e.g., ether), and dried to yield the intermediate product.

5.2. General Procedure for the Synthesis of N-substituted-5-substituted-N- (1H-pyrazol-4-yl)pyrimidine-2,4-diamine Final Products

A mixture of the 2,5-disubstituted-N-phenylpyrimidin-4-amine intermediate, 1H-pyrazol-4-amine, and an acid catalyst (e.g., trifluoroacetic acid) in a suitable solvent (e.g., n-butanol) is heated at a high temperature (e.g., 130 °C) for an extended period (e.g., 48 hours). The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford the final pyrazole-based JAK inhibitor.

Table 2: Representative Data for Synthesized Pyrazole-Based JAK Inhibitors [4]

| Compound ID | R¹ Substituent | R² Substituent | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |

| 3a | H | 2,4-dichloro-5-methoxyphenyl | 18.6 | 13.5 | 15.8 |

| 3f | H | 4-phenoxyphenyl | 3.4 | 2.2 | 3.5 |

| 11b | - | 4-(4-methylpiperazin-1-yl)phenyl | 10.3 | 4.1 | 11.2 |

Note: The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its utility is prominently demonstrated in the development of potent kinase inhibitors, such as those targeting the JAK/STAT signaling pathway. This technical guide provides researchers and drug development professionals with a foundational understanding of its properties, synthesis, and application, thereby facilitating its use in the creation of novel therapeutics. The provided experimental frameworks and pathway diagrams serve as practical tools for the design and execution of research in this exciting area of medicinal chemistry.

References

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(Chloromethyl)-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Chloromethyl)-1-methyl-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features make it a valuable building block for the synthesis of a wide range of more complex molecules with diverse biological activities. This document provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and a summary of its applications, particularly in the development of novel therapeutic agents.

Physicochemical Properties

This compound is a compound with the molecular formula C₅H₇ClN₂. Its key quantitative properties are summarized below for easy reference and comparison. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Molecular Weight | 130.58 g/mol | |

| CAS Number | 84547-64-8 | |

| Linear Formula | C₅H₇ClN₂ | |

| Boiling Point | 146-148 °C | [1][2] |

| Density | 1.2 g/cm³ | [2] |

| Physical Form | Liquid or Solid | |

| pKa | 1.31 ± 0.10 (Predicted) | [2] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C |

Synthesis and Experimental Protocols

The synthesis of pyrazole derivatives is a cornerstone of heterocyclic chemistry. While specific, detailed industrial synthesis protocols for this compound are proprietary, a general and representative laboratory-scale synthesis can be outlined based on established chemical principles. The chloromethylation of a pyrazole precursor is a common strategy.

Objective: To synthesize this compound from 1-methyl-1H-pyrazole-3-methanol.

Materials:

-

1-methyl-1H-pyrazole-3-methanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Experimental Protocol:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methyl-1H-pyrazole-3-methanol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the solution in an ice bath to 0°C. Add thionyl chloride dropwise to the stirred solution via a dropping funnel over a period of 30 minutes. The molar ratio of thionyl chloride to the alcohol is typically 1.1:1 to ensure complete conversion.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution to neutralize the excess thionyl chloride and hydrochloric acid byproduct. Perform this step in a well-ventilated fume hood.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product of high purity.

Safety Precautions: Thionyl chloride is a corrosive and toxic reagent. All manipulations should be performed in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Applications in Drug Development

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous FDA-approved drugs and biologically active compounds.[3][4][5][6] These compounds exhibit a wide spectrum of activities, including anti-inflammatory, anticancer, and antiviral properties.[3][5]

This compound serves as a key intermediate in the synthesis of more complex pyrazole derivatives. The chloromethyl group is a reactive handle that allows for facile nucleophilic substitution reactions, enabling the attachment of various functional groups and the construction of diverse molecular architectures. This versatility makes it an important building block for creating libraries of compounds for high-throughput screening in drug discovery programs. For instance, it can be used to synthesize kinase inhibitors, which are a major class of anticancer drugs.[4][7]

Visualizations

The following diagrams illustrate the logical flow and relationships pertinent to the synthesis and application of this compound.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. This compound CAS#: 84547-64-8 [amp.chemicalbook.com]

- 3. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 6. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 3-(Chloromethyl)-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 3-(chloromethyl)-1-methyl-1H-pyrazole, a valuable building block in pharmaceutical and agrochemical research. The synthesis is presented as a two-step process, commencing with the preparation of the precursor alcohol, (1-methyl-1H-pyrazol-3-yl)methanol, followed by its chlorination to yield the final product. This document includes detailed experimental protocols, a summary of quantitative data, and a logical workflow diagram.

Core Synthesis Pathway

The synthesis of this compound is most commonly achieved through a two-step sequence:

-

Reduction of a carboxylate precursor: Synthesis of (1-methyl-1H-pyrazol-3-yl)methanol from methyl 1-methyl-1H-pyrazole-3-carboxylate.

-

Chlorination of the alcohol: Conversion of (1-methyl-1H-pyrazol-3-yl)methanol to this compound.

This pathway offers a reliable and scalable method for the production of the target compound.

Experimental Protocols

Step 1: Synthesis of (1-methyl-1H-pyrazol-3-yl)methanol

This procedure is adapted from a general method for the reduction of pyrazole carboxylates.

Materials:

-

Methyl 1-methyl-1H-pyrazole-3-carboxylate

-

Lithium aluminium hydride (LiAlH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water (H₂O)

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), a solution of methyl 1-methyl-1H-pyrazole-3-carboxylate (22.0 g, 157.14 mmol) in anhydrous tetrahydrofuran (150 mL) is prepared.

-

The solution is cooled to 0-5 °C using an ice/water bath.

-

Lithium aluminium hydride (11.9 g, 314.29 mmol) is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 18 hours.

-

Upon completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled back to 0 °C.

-

The reaction is quenched by the slow, dropwise addition of 15 mL of water. Caution: This is a highly exothermic reaction and should be performed with extreme care.

-

The resulting slurry is diluted with 200 mL of dichloromethane and stirred vigorously.

-

Anhydrous sodium sulfate is added to the mixture to remove water, and the suspension is stirred for an additional 30 minutes.

-

The solid is removed by filtration, and the filter cake is washed with dichloromethane.

-

The combined organic filtrates are concentrated under reduced pressure to yield (1-methyl-1H-pyrazol-3-yl)methanol as a light yellow liquid.[1]

Step 2: Synthesis of this compound

This protocol is a generalized procedure for the chlorination of a primary alcohol using thionyl chloride, a common and effective method for this transformation.

Materials:

-

(1-methyl-1H-pyrazol-3-yl)methanol

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve (1-methyl-1H-pyrazol-3-yl)methanol (e.g., 1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (e.g., 1.2 equivalents) dropwise to the stirred solution. The reaction is exothermic and generates HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Carefully pour the reaction mixture into a beaker of crushed ice and water to quench the excess thionyl chloride.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (until effervescence ceases), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

The product can be further purified by vacuum distillation or column chromatography if necessary.

Data Presentation

| Step | Reactant | Product | Reagents | Solvent | Yield | Reference |

| 1 | Methyl 1-methyl-1H-pyrazole-3-carboxylate | (1-methyl-1H-pyrazol-3-yl)methanol | LiAlH₄ | THF, CH₂Cl₂ | 35% | [1] |

| 2 | (1-methyl-1H-pyrazol-3-yl)methanol | This compound | SOCl₂ | CH₂Cl₂ | N/A | General Method |

Note: The yield for Step 2 is not provided as it is a generalized protocol. Actual yields may vary depending on the specific reaction conditions and scale.

Logical Workflow

The following diagram illustrates the synthesis pathway from the starting ester to the final chlorinated product.

Caption: Synthesis pathway for this compound.

References

An In-depth Technical Guide to the Chemical Properties of 3-(Chloromethyl)-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)-1-methyl-1H-pyrazole is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and drug development. Its pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, is a common scaffold in a wide array of pharmacologically active molecules. The presence of a reactive chloromethyl group at the 3-position and a methyl group at the 1-position of the pyrazole ring makes it a valuable intermediate for the synthesis of more complex molecular architectures with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, tailored for professionals in the fields of chemical research and pharmaceutical development.

Chemical and Physical Properties

This compound is a clear, light yellow liquid at room temperature. It is characterized by the following physicochemical properties:

| Property | Value | Source(s) |

| CAS Number | 84547-64-8 | [1] |

| Molecular Formula | C₅H₇ClN₂ | [1] |

| Molecular Weight | 130.58 g/mol | [1] |

| Boiling Point | 146-148 °C | [1] |

| Density | 1.2 g/cm³ | |

| pKa (Predicted) | 1.31 ± 0.10 | |

| Physical Form | Liquid | |

| Color | Clear, light yellow | |

| Storage Temperature | 2-8°C or under -20°C in an inert atmosphere | [2] |

Synthesis and Experimental Protocols

Representative Synthesis of a 1,3,5-Trisubstituted Pyrazole: 5-Benzo[2][4]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole[2]

This procedure details the regioselective synthesis of a 1,3,5-trisubstituted pyrazole, which involves the reaction of an N-monosubstituted hydrazone with a nitroolefin. This methodology can be conceptually adapted for the synthesis of other substituted pyrazoles.

Experimental Protocol:

-

Hydrazone Formation:

-

To a solution of 4-chlorobenzaldehyde (5.00 g, 35.5 mmol) in methanol (200 mL) in a 500-mL three-necked round-bottomed flask equipped with a mechanical stirrer, condenser, and a rubber septum, add methylhydrazine (1.9 mL, 35.5 mmol) dropwise via syringe over 3 minutes.

-

Stir the reaction mixture at room temperature for 2 hours to complete the formation of the hydrazone. The progress of the reaction can be monitored by ¹H NMR spectroscopy.[1]

-

-

Cycloaddition:

-

Remove the septum and add 3,4-methylenedioxy-β-nitrostyrene (5.50 g, 28.5 mmol) as a solid in one portion to the reaction mixture.

-

Stir the reaction mixture at room temperature, open to the atmosphere, for 72 hours.[1]

-

-

Work-up and Purification:

-

Replace the condenser with a pressure-equalizing addition funnel and add water (60 mL) to the mixture over 20 minutes.

-

Stir the resulting suspension at room temperature for an additional hour.

-

Collect the yellow solid that forms by vacuum filtration using a fritted glass Büchner funnel, washing with approximately 30 mL of a 1:1 methanol/water mixture.

-

Suction-dry the solid overnight.

-

Recrystallize the crude product from a minimum amount of boiling methanol.

-

Collect the purified product by suction filtration as a fine brown powder.

-

Logical Workflow for the Synthesis:

Caption: General workflow for the synthesis of a 1,3,5-trisubstituted pyrazole.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the known spectra of similar pyrazole derivatives, the expected spectral characteristics can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group, the chloromethyl group, and the two protons on the pyrazole ring.

-

N-CH₃: A singlet around 3.7-4.0 ppm.

-

CH₂Cl: A singlet around 4.5-4.8 ppm.

-

Pyrazole Ring Protons (H4 and H5): Two doublets in the aromatic region (typically 6.0-7.5 ppm), with a small coupling constant characteristic of protons on a five-membered heterocyclic ring. For 3-methylpyrazole, the H4 and H5 protons appear at approximately 6.1 ppm and 7.4 ppm, respectively, with a coupling constant of about 2.2 Hz.[3]

¹³C NMR: The carbon NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule.

-

N-CH₃: A signal in the aliphatic region, typically around 35-40 ppm.

-

CH₂Cl: A signal for the chloromethyl carbon, expected around 40-45 ppm.

-

Pyrazole Ring Carbons (C3, C4, and C5): Three signals in the aromatic/heteroaromatic region. For 3-methylpyrazole, the C3, C4, and C5 carbons appear at approximately 148 ppm, 105 ppm, and 134 ppm, respectively.[3]

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

-

C-H stretching (aromatic): Above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Below 3000 cm⁻¹.

-

C=N and C=C stretching (pyrazole ring): In the region of 1400-1600 cm⁻¹.

-

C-Cl stretching: A strong absorption in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) at m/z 130 and an M+2 peak at m/z 132 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of a compound containing one chlorine atom. Fragmentation would likely involve the loss of the chloromethyl group and fragmentation of the pyrazole ring.

Reactivity and Stability

The chemical reactivity of this compound is largely dictated by the presence of the chloromethyl group, which is a good electrophilic site susceptible to nucleophilic substitution reactions.[4]

Nucleophilic Substitution

The chlorine atom can be readily displaced by a variety of nucleophiles, such as amines, thiols, alcohols, and carbanions, to introduce a wide range of functional groups at the 3-position of the pyrazole ring. This reactivity makes it a key intermediate for the synthesis of diverse pyrazole-containing compounds with potential biological activities.

General Reaction Scheme:

Caption: Nucleophilic substitution at the chloromethyl group.

Stability

Chloromethyl-substituted heterocyclic compounds can exhibit limited stability, particularly in the presence of moisture or at elevated temperatures, where they may be prone to hydrolysis or degradation.[5] It is recommended to store the compound at low temperatures (2-8°C or under -20°C) in an inert atmosphere to minimize degradation.[2]

Applications in Drug Development

The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs with a wide range of therapeutic activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. This compound serves as a valuable intermediate in the synthesis of novel pyrazole-based drug candidates. The ability to introduce diverse functionalities via nucleophilic substitution at the chloromethyl group allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

While specific biological activities for this compound itself are not extensively documented, its role as a precursor to pharmacologically active molecules is of significant interest to the pharmaceutical industry.

Conclusion

This compound is a key chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery and development. Its well-defined chemical and physical properties, coupled with the reactivity of the chloromethyl group, provide a versatile platform for the creation of diverse molecular libraries. A thorough understanding of its synthesis, reactivity, and stability is crucial for its effective utilization in research and pharmaceutical applications. This technical guide provides a foundational understanding of these core aspects to aid researchers and scientists in their endeavors.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Pyrazole synthesis [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. CAS 88529-80-0: this compound [cymitquimica.com]

- 5. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-(Chloromethyl)-1-methyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-(Chloromethyl)-1-methyl-1H-pyrazole. Due to the limited availability of published experimental data for this specific molecule, this document combines available experimental information with predicted data based on the analysis of analogous pyrazole derivatives. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-3000 | Medium | C-H stretch (aromatic and methyl) |

| 1500-1550 | Medium-Strong | C=N stretch (pyrazole ring) |

| 1400-1450 | Medium | C-H bend (methyl) |

| 1250-1350 | Strong | C-N stretch |

| 650-750 | Strong | C-Cl stretch |

Note: This data is based on a publicly available FTIR spectrum and typical IR absorption frequencies for similar functional groups.

Table 2: Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | Doublet | 1H | H5 (pyrazole ring) |

| ~6.2 | Doublet | 1H | H4 (pyrazole ring) |

| ~4.6 | Singlet | 2H | -CH₂Cl |

| ~3.8 | Singlet | 3H | N-CH₃ |

Note: This is predicted data based on typical chemical shifts for protons in similar chemical environments in pyrazole derivatives. The exact chemical shifts and coupling constants would need to be determined experimentally.

Table 3: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C3 (pyrazole ring) |

| ~130 | C5 (pyrazole ring) |

| ~106 | C4 (pyrazole ring) |

| ~40 | -CH₂Cl |

| ~36 | N-CH₃ |

Note: This is predicted data based on typical chemical shifts for carbon atoms in analogous pyrazole structures.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Abundance (%) | Assignment |

| 130/132 | High | [M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotopes) |

| 95 | Moderate | [M - Cl]⁺ |

| 81 | High | [M - CH₂Cl]⁺ (loss of chloromethyl radical) |

| 54 | Moderate | Fragmentation of pyrazole ring |

Note: This is predicted data. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity ratio of approximately 3:1.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, sufficient number of scans for a good signal-to-noise ratio, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: spectral width of 0-200 ppm, a larger number of scans may be required due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the deuterated solvent peak.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

For Attenuated Total Reflectance (ATR-FTIR): Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

For KBr pellet (solid samples): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

For thin film (liquid samples): Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure solvent/KBr).

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as Gas Chromatography (GC-MS) for volatile compounds or direct infusion for pure samples.

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique often used with liquid chromatography.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values. For halogenated compounds, it is crucial to observe the isotopic pattern of the molecular ion peak.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic molecule like this compound using the spectroscopic techniques discussed.

An In-depth Technical Guide to the Reactivity Profile of 3-(Chloromethyl)-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity profile of 3-(chloromethyl)-1-methyl-1H-pyrazole, a versatile building block in organic synthesis. The presence of a reactive chloromethyl group on the pyrazole ring allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and other functional molecules. This document details its core reactivity, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions, supported by data from analogous systems where direct experimental information is limited.

Core Reactivity Principles

The primary site of reactivity in this compound is the C-Cl bond of the chloromethyl group. This group behaves as a benzylic-like halide, readily undergoing nucleophilic substitution reactions (SN2). The electron-rich nature of the pyrazole ring can influence the reactivity of this position. Furthermore, the chloromethyl group can participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Substitution Reactions

This compound is expected to react readily with a wide range of nucleophiles to afford the corresponding substituted pyrazole derivatives. These reactions typically proceed via an SN2 mechanism.

Table 1: Predicted Nucleophilic Substitution Reactions and Conditions

| Nucleophile | Reagent Example | Product | Typical Conditions |

| Azide | Sodium azide (NaN₃) | 3-(Azidomethyl)-1-methyl-1H-pyrazole | DMF, rt to 80 °C |

| Cyanide | Potassium cyanide (KCN) | (1-Methyl-1H-pyrazol-3-yl)acetonitrile | Aprotic solvent (e.g., CH₃CN, DMSO), elevated temperature.[1] |

| Amines | Primary/Secondary Amines (R₂NH) | 3-(Aminomethyl)-1-methyl-1H-pyrazole | Polar solvent, often with a non-nucleophilic base |

| Thiols | Thiophenol (PhSH) | 3-(Phenylthiomethyl)-1-methyl-1H-pyrazole | Base (e.g., NaH, K₂CO₃), THF or DMF |

| Alcohols/Phenols | Sodium Phenoxide (NaOPh) | 3-(Phenoxymethyl)-1-methyl-1H-pyrazole | Aprotic solvent (e.g., DMF, THF) |

Experimental Protocol: Synthesis of 3-(Azidomethyl)-1-methyl-1H-pyrazole (Analogous System)

A solution of this compound (1.0 eq) in dimethylformamide (DMF) is treated with sodium azide (1.5 eq). The reaction mixture is stirred at room temperature for 12 hours. After completion of the reaction (monitored by TLC), the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The chloromethyl group of this compound can also serve as an electrophilic partner in various palladium-catalyzed cross-coupling reactions. This opens up avenues for the synthesis of more complex pyrazole derivatives with new C-C and C-N bonds.

Suzuki-Miyaura Coupling

This reaction enables the formation of a C(sp³)-C(sp²) bond by coupling the chloromethyl group with an aryl or vinyl boronic acid.[2][3]

Sonogashira Coupling

The Sonogashira coupling allows for the formation of a C(sp³)-C(sp) bond between the chloromethyl group and a terminal alkyne.

Buchwald-Hartwig Amination

While direct Buchwald-Hartwig amination on a chloromethyl group is less common than on aryl halides, related transformations on benzylic-type chlorides have been reported. This reaction would facilitate the formation of a C(sp³)-N bond.[4]

Table 2: Predicted Palladium-Catalyzed Cross-Coupling Reactions and Conditions

| Reaction | Coupling Partner | Catalyst System | Base | Solvent |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(OAc)₂ / PCy₃·HBF₄ | K₃PO₄ | Toluene/H₂O |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / Buchwald Ligand | NaOtBu or K₂CO₃ | Toluene or Dioxane |

Experimental Protocol: Suzuki-Miyaura Coupling of an Analogous Chloromethyl-Heterocycle

To a mixture of the chloromethyl-heterocycle (1.0 eq), arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq) in a toluene/water (4:1) mixture, is added a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). The reaction mixture is degassed and heated to 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water. The organic layer is dried, concentrated, and the residue is purified by column chromatography to afford the desired coupled product.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with a common route involving the chlorination of the corresponding alcohol, (1-methyl-1H-pyrazol-3-yl)methanol.

Experimental Protocol: Synthesis of (1-Methyl-1H-pyrazol-3-yl)methanol

To a solution of 1,3-dimethylpyrazole (1.0 eq) in a suitable solvent, an oxidizing agent such as selenium dioxide can be used to selectively oxidize one of the methyl groups to the corresponding alcohol. The reaction is typically carried out at elevated temperatures. After an aqueous workup, the product can be isolated and purified by distillation or chromatography.

Alternatively, the reduction of a corresponding ester, such as methyl 1-methyl-1H-pyrazole-3-carboxylate, with a reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent affords (1-methyl-1H-pyrazol-3-yl)methanol in good yield.

Experimental Protocol: Chlorination of (1-Methyl-1H-pyrazol-3-yl)methanol

(1-Methyl-1H-pyrazol-3-yl)methanol (1.0 eq) is dissolved in an inert solvent like dichloromethane. The solution is cooled to 0 °C, and thionyl chloride (1.2 eq) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated to give this compound.

Conclusion

This compound is a highly versatile and reactive building block. Its chloromethyl group readily participates in nucleophilic substitution reactions with a variety of nucleophiles and serves as an effective electrophile in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and potentially Buchwald-Hartwig aminations. This diverse reactivity profile makes it an attractive starting material for the synthesis of a wide array of functionalized pyrazole derivatives for applications in medicinal chemistry and materials science. The experimental protocols provided, based on analogous systems, offer a solid foundation for researchers to develop specific synthetic routes tailored to their needs.

References

- 1. Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 3-(Chloromethyl)-1-methyl-1H-pyrazole for Researchers and Drug Development Professionals

An In-depth Overview of a Versatile Building Block in Medicinal Chemistry

This technical guide provides a comprehensive overview of 3-(Chloromethyl)-1-methyl-1H-pyrazole, a key building block for the synthesis of a wide range of biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its commercial availability, physicochemical properties, and applications in synthetic chemistry, particularly in the development of kinase inhibitors.

Commercial Availability

This compound is readily available from a variety of commercial suppliers. The typical purity offered is ≥95%, with some suppliers providing higher purity grades. It is important to consult the supplier's certificate of analysis for lot-specific purity information.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Notes |

| Apollo Scientific | 97% | |

| SynQuest Laboratories | 97.0% | |

| Matrix Scientific | 95% | |

| Crysdot | 95+% | |

| Chemenu | 95+% | |

| Biosynth Carbosynth | Not specified | Available as the hydrochloride salt. |

| Capot Chemical Co., Ltd. | 98% |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its proper handling, storage, and use in chemical reactions.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 84547-64-8 | [1][2] |

| Molecular Formula | C₅H₇ClN₂ | [2] |

| Molecular Weight | 130.58 g/mol | [2] |

| Appearance | Clear, light yellow liquid | |

| Boiling Point | 146-148 °C | |

| Density | 1.2 g/mL | |

| pKa | 1.31 ± 0.10 (Predicted) | |

| Vapor Pressure | 0.219 mmHg at 25°C | [2] |

| Refractive Index | 1.55 | [2] |

| Storage Temperature | 2-8°C |

Chemical Reactivity and Synthetic Applications

This compound is a versatile bifunctional molecule. The pyrazole ring itself is an aromatic heterocycle with two nitrogen atoms, making it a privileged scaffold in medicinal chemistry due to its ability to participate in various non-covalent interactions with biological targets. The chloromethyl group at the 3-position is a reactive electrophilic site, readily undergoing nucleophilic substitution reactions. This allows for the straightforward introduction of the 1-methyl-1H-pyrazol-3-yl)methyl moiety into a wide range of molecules.

The pyrazole core is a common feature in many approved drugs and clinical candidates, valued for its metabolic stability and synthetic tractability.

General Reactivity

The pyrazole ring system can exhibit both nucleophilic and electrophilic character depending on the reaction conditions and the nature of the substituents. The nitrogen atoms can act as hydrogen bond acceptors, and the C-H bonds can act as hydrogen bond donors. The chloromethyl group is the primary site of reactivity for this compound, making it an excellent alkylating agent for various nucleophiles.

Figure 1. General reaction scheme for the nucleophilic substitution of this compound.

Experimental Protocols: Synthesis of Pyrazole-Based Kinase Inhibitors

The utility of this compound as a synthetic building block is exemplified by its use in the preparation of kinase inhibitors. Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in many diseases, including cancer. The pyrazole scaffold is a common feature in many kinase inhibitors.

Representative Experimental Protocol: N-alkylation of an Amine

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine to form a substituted aminomethyl-pyrazole derivative, a common core structure in kinase inhibitors.

Materials:

-

This compound

-

Amine substrate (e.g., a substituted aniline or heterocyclic amine)

-

Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN))

-

Inorganic base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a solution of the amine substrate (1.0 eq) in the chosen anhydrous solvent, add the inorganic base (1.5-2.0 eq).

-

Stir the mixture at room temperature under an inert atmosphere for 10-15 minutes.

-

Add a solution of this compound (1.1 eq) in the same solvent dropwise to the reaction mixture.

-

Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., Ethyl acetate or Dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-((1-methyl-1H-pyrazol-3-yl)methyl) derivative.

Figure 2. Experimental workflow for the synthesis of a pyrazole derivative.

Application in Targeting Signaling Pathways

While this compound is not itself a biologically active molecule that directly targets signaling pathways, it is a crucial component in the synthesis of compounds that do. The pyrazole moiety is a key pharmacophore in a multitude of kinase inhibitors that modulate various signaling pathways implicated in cancer and other diseases.

For instance, pyrazole-containing compounds have been developed as inhibitors of cyclin-dependent kinases (CDKs), which are master regulators of the cell cycle. By inhibiting CDKs, these compounds can arrest the proliferation of cancer cells.

Figure 3. Simplified diagram of a kinase signaling pathway targeted by pyrazole-based inhibitors.

Safety Information

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and commercially accessible building block for the synthesis of complex organic molecules, particularly for the development of novel therapeutics. Its well-defined reactivity and the privileged nature of the pyrazole scaffold make it a cornerstone in the design of kinase inhibitors and other biologically active compounds. This guide provides a foundational understanding of its properties and applications to aid researchers in their drug discovery and development endeavors.

References

The Synthetic Versatility of 3-(Chloromethyl)-1-methyl-1H-pyrazole: A Gateway to Novel Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemical research, with numerous derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and herbicidal properties. Among the vast library of pyrazole-based building blocks, 3-(chloromethyl)-1-methyl-1H-pyrazole stands out as a highly versatile intermediate. Its reactive chloromethyl group serves as a convenient handle for introducing diverse functionalities through nucleophilic substitution reactions, enabling the synthesis of large and varied compound libraries for biological screening. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its use in the synthesis of bioactive molecules, detailed experimental protocols, and quantitative biological data.

Synthesis and Availability

This compound, with CAS Number 84547-64-8, and its hydrochloride salt (CAS Number 88529-80-0) are commercially available from various chemical suppliers. The synthesis of this key intermediate can be achieved through several established routes for pyrazole formation, followed by chloromethylation.

Core Application: A Building Block for Bioactive Compounds

The primary application of this compound lies in its utility as an electrophilic building block. The chlorine atom of the chloromethyl group is a good leaving group, readily displaced by a wide range of nucleophiles. This allows for the facile introduction of the 1-methyl-1H-pyrazol-3-ylmethyl moiety into various molecular scaffolds.

A significant application of analogous chloromethyl pyrazoles is demonstrated in the development of novel herbicides. The following sections detail a specific example of the synthesis of herbicidal phenylpyridine derivatives, illustrating a typical workflow from the chloromethyl pyrazole intermediate. While the specific starting material in this example is a more substituted analog, the synthetic strategy is directly applicable to this compound.

Experimental Protocols: Synthesis of Herbicidal Pyrazole-Phenylpyridine Derivatives

This section provides a detailed methodology for the synthesis of pyrazole-phenylpyridine thioethers and their subsequent oxidation to sulfones, which have demonstrated significant herbicidal activity. This protocol is adapted from a patented synthetic route and serves as a representative example of the synthetic utility of chloromethyl pyrazoles.[1]

1. Synthesis of Pyrazolyl-methyl-thio-phenylpyridine (General Procedure) [1]

-

To a solution of the substituted thiophenol (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), a base like sodium hydride (NaH, 2.0 equivalents) is added portion-wise at room temperature under an inert atmosphere (e.g., nitrogen).

-

The resulting mixture is stirred for 30 minutes to ensure complete formation of the thiolate anion.

-

A solution of the 4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.2 equivalents) in DMF is then added dropwise to the reaction mixture.

-

The reaction is heated to 60 °C and stirred for 4 hours.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 30 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford the desired pyrazolyl-methyl-thio-phenylpyridine.

2. Synthesis of Pyrazolyl-methyl-sulfonyl-phenylpyridine (General Procedure) [1]

-

The pyrazolyl-methyl-thio-phenylpyridine (1.0 equivalent) is dissolved in a suitable solvent, such as dichloromethane (DCM).

-

The solution is cooled to 0 °C in an ice bath.

-

An oxidizing agent, such as 3-chloroperbenzoic acid (m-CPBA, 2.2 equivalents), is added portion-wise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The layers are separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield the final pyrazolyl-methyl-sulfonyl-phenylpyridine.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for the preparation of herbicidal pyrazole derivatives.

Data Presentation: Physicochemical and Biological Activity

The following table summarizes the characterization data and herbicidal activity of a representative compound synthesized using the protocol described above.[1]

| Compound ID | Structure | Yield (%) | Melting Point (°C) | 1H NMR (400 MHz, DMSO-d6) δ (ppm) | Herbicidal Activity (%) Post-emergence at 150 g/ha on Digitaria sanguinalis |

| 7e | 3-chloro-2-(4-(((5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)sulfonyl)phenyl)-5-methylpyridine | 80.7 | 116.9–119.8 | 8.53 (s, 1H), 7.97 (s, 1H), 7.95 − 7.85 (m, 4H), 7.26 (t, J = 71.8 Hz, 1H), 4.56 (s, 2H), 3.80 (s, 3H), 2.39 (s, 3H) | 90 |

Potential Applications in Drug Discovery

The reactivity of the chloromethyl group is not limited to the introduction of thioethers. A wide range of nucleophiles can be employed to generate diverse libraries of compounds for drug discovery.

Potential Nucleophilic Partners and Resulting Scaffolds:

Caption: Versatility of this compound in synthesis.

The resulting pyrazole derivatives can be screened for a multitude of biological activities. The pyrazole nucleus is a well-established pharmacophore, and its derivatives have shown promise as:

-

Anti-inflammatory agents: By targeting enzymes such as cyclooxygenases (COX).[2]

-

Anticancer agents: Through various mechanisms, including inhibition of kinases and tubulin polymerization.[3]

-

Antimicrobial agents: Exhibiting activity against a range of bacteria and fungi.[2][4]

-

Antiviral agents: Showing potential in inhibiting viral replication.[3]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel bioactive compounds. Its reactive chloromethyl group allows for the straightforward introduction of the 1-methylpyrazole moiety into a wide range of molecular scaffolds. The example of its application in the synthesis of potent herbicides highlights its significance in agrochemical research. Furthermore, the potential for generating diverse libraries of pyrazole derivatives for drug discovery underscores its importance for medicinal chemists. The experimental protocols and data presented in this guide serve as a practical resource for researchers looking to exploit the synthetic potential of this important intermediate.

References

safety and handling of 3-(Chloromethyl)-1-methyl-1H-pyrazole

An In-depth Technical Guide to the Safety and Handling of 3-(Chloromethyl)-1-methyl-1H-pyrazole

Executive Summary: this compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery, primarily used as a reactive intermediate for introducing the (1-methyl-1H-pyrazol-3-yl)methyl moiety into target molecules. The pyrazole scaffold is a privileged structure found in numerous FDA-approved drugs, highlighting its importance in pharmaceutical development.[1][2] However, the title compound is a hazardous chemical that poses significant risks, including severe corrosivity, acute toxicity, and high reactivity, particularly with water. This guide provides a comprehensive overview of its physicochemical properties, hazards, and essential safety and handling protocols for researchers, scientists, and drug development professionals. Adherence to the procedures outlined herein is critical to ensure safe laboratory operations.

Physicochemical Properties

This compound is a reactive compound whose physical state can be a liquid or a low-melting solid.[3][4] Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 84547-64-8 | [3][4][5][6] |

| Molecular Formula | C₅H₇ClN₂ | [3][5] |

| Molecular Weight | 130.58 g/mol | - |

| Boiling Point | 146-148 °C | [4][5] |

| Density | 1.2 g/cm³ | [4] |

| pKa (Predicted) | 1.31 ± 0.10 | [4] |

| Appearance | Liquid or Solid | [3] |

| Purity | Typically >97% | [6][7] |

| Canonical SMILES | ClCC1=NN(C=C1)C | [5] |

| InChI Key | DHOBZYGMEYEAEM-UHFFFAOYSA-N | [3][5] |

Hazard Identification and Safety Precautions

This compound is classified as hazardous and must be handled with extreme caution.[6][8] The primary risks are acute toxicity, severe skin and eye damage, and respiratory irritation.[6][8] Contact with water can be violent and may liberate toxic gas.[6]

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | GHS07 | Danger | H302: Harmful if swallowed.[6][8] |

| Acute Toxicity (Dermal) | Category 4 | GHS07 | Danger | H312: Harmful in contact with skin.[6] |

| Acute Toxicity (Inhalation) | Category 4 | GHS07 | Danger | H332: Harmful if inhaled.[6] |

| Skin Corrosion | Category 1B | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[6][8] |

| Serious Eye Damage | Category 1 | GHS05 | Danger | H318: Causes serious eye damage.[6] |

| STOT (Single Exposure) | Category 3 | GHS07 | Danger | H335: May cause respiratory irritation.[8][9] |

| EUH Statement | - | - | Danger | EUH014: Reacts violently with water.[6] |

| EUH Statement | - | - | Danger | EUH029: Contact with water liberates toxic gas.[6] |

A logical workflow must be followed to ensure the safe handling of this reagent.

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 84547-64-8 [sigmaaldrich.com]

- 4. This compound CAS#: 84547-64-8 [amp.chemicalbook.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. biosynth.com [biosynth.com]

Technical Guide: Determining the Solubility of 3-(Chloromethyl)-1-methyl-1H-pyrazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-(Chloromethyl)-1-methyl-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its utility as a building block for more complex molecules necessitates a thorough understanding of its physicochemical properties, among which solubility is paramount. Solubility data is critical for designing efficient synthetic routes, developing purification strategies, and formulating active pharmaceutical ingredients (APIs).

This document serves as a practical guide for determining the solubility of this compound in a range of common organic solvents. While direct, quantitative solubility values are not currently published, the following sections detail the necessary experimental procedures to obtain this vital information.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is useful for selecting appropriate experimental conditions and analytical techniques.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 84547-64-8 | [1] |

| Molecular Formula | C₅H₇ClN₂ | [1] |

| Molecular Weight | 130.58 g/mol | [1] |

| Boiling Point | 146-148 °C | [2][3] |

| Density | 1.2 g/cm³ | [2][3] |

| Form | Liquid | [2][3] |

| pKa | 1.31 ± 0.10 (Predicted) | [2][3] |

Experimental Protocol for Solubility Determination

The following protocol describes a general method for determining the solubility of a compound in an organic solvent. The "shake-flask" method is a widely recognized and reliable technique for this purpose.[4]

3.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, hexane, etc.)[5]

-

Analytical balance

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

3.2. Experimental Workflow

The overall experimental workflow for determining solubility is illustrated in the following diagram:

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

3.3. Detailed Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial or test tube. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

Accurately add a known volume of the chosen organic solvent to the vial.[6]

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath or shaker set to the desired temperature. Temperature control is crucial as solubility is temperature-dependent.[4][5]

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.45 µm) to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered sample with a known volume of the solvent if the concentration is too high for the analytical instrument's linear range.

-

Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy).

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately determine the concentration of the experimental sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution, taking into account any dilution factors.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or molarity (mol/L).

-

Factors Influencing Solubility

Several factors can significantly impact the solubility of an organic compound:

-

Temperature: In most cases, the solubility of a solid in a liquid increases with temperature.[4] It is therefore essential to control and report the temperature at which solubility is determined.

-

Polarity: The principle of "like dissolves like" is a useful guideline.[7][8] Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. The polarity of this compound will influence its solubility in different organic solvents.

-

Solvent Purity: The presence of impurities in the solvent can affect the measured solubility.

-

Solute Purity: Impurities in the this compound sample can also lead to inaccurate solubility data.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides a robust experimental framework for its determination. By following the detailed protocol, researchers can generate reliable and accurate solubility data. This information is invaluable for the effective use of this compound in research and development, particularly in the pharmaceutical industry. The generation and publication of such data would be a valuable contribution to the scientific community.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. This compound CAS#: 84547-64-8 [amp.chemicalbook.com]

- 3. This compound | 84547-64-8 [amp.chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.ws [chem.ws]

- 8. Khan Academy [khanacademy.org]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-(Chloromethyl)-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)-1-methyl-1H-pyrazole is a versatile bifunctional reagent of significant interest in medicinal chemistry and materials science. Its structure incorporates a reactive chloromethyl group at the 3-position of a 1-methyl-1H-pyrazole core. The electron-rich nature of the pyrazole ring and the inherent reactivity of the chloromethyl group make this compound an excellent electrophile for nucleophilic substitution reactions. This allows for the facile introduction of the 1-methyl-1H-pyrazol-3-ylmethyl moiety into a wide array of molecules, a scaffold that is prevalent in many biologically active compounds. These application notes provide detailed protocols for the nucleophilic substitution reactions of this compound with various nucleophiles, including amines, thiols, cyanide, and carboxylates. The methodologies described herein are based on established principles of nucleophilic substitution on analogous chloromethylated heterocyclic systems and provide a robust starting point for further synthetic exploration.

General Reaction Pathway

The primary mode of reaction for this compound is the SN2 (Substitution Nucleophilic Bimolecular) reaction. In this concerted mechanism, a nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride leaving group. The reaction generally proceeds under mild conditions and can be facilitated by the use of a suitable base and an appropriate solvent.

Caption: General SN2 reaction of this compound.

Applications in Drug Discovery and Organic Synthesis

The functionalization of this compound through nucleophilic substitution opens up a vast chemical space for the synthesis of novel compounds with potential therapeutic applications. The pyrazole motif is a well-established pharmacophore found in numerous approved drugs. By appending various functional groups via the chloromethyl linker, researchers can modulate the physicochemical and pharmacological properties of lead compounds.

-

Amine Substitution: Reaction with primary and secondary amines yields aminomethyl-pyrazoles, which are key building blocks for synthesizing compounds with applications as enzyme inhibitors, receptor antagonists, and antimicrobial agents.

-

Thiol Substitution: Thiolates readily displace the chloride to form thioethers, introducing a flexible sulfur linkage that is often found in metabolically stable drug candidates.

-

Cyanide Substitution: The introduction of a nitrile group provides a versatile handle for further chemical transformations, such as hydrolysis to carboxylic acids, reduction to primary amines, or participation in cycloaddition reactions.

-

Carboxylate Substitution: Reaction with carboxylates, such as acetate, leads to the formation of ester derivatives, which can serve as prodrugs or be further elaborated.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific nucleophile and desired scale of the reaction.

Protocol 1: Reaction with a Secondary Amine (e.g., Piperidine)

This protocol describes the synthesis of 1-((1-methyl-1H-pyrazol-3-yl)methyl)piperidine.

Materials:

-

This compound

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile, add piperidine (1.2 eq) followed by potassium carbonate (1.5 eq).

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.

Protocol 2: Reaction with a Thiol (e.g., Sodium Thiomethoxide)

This protocol describes the synthesis of 1-methyl-3-((methylthio)methyl)-1H-pyrazole.

Materials:

-

This compound

-

Sodium thiomethoxide (NaSMe)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Water

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium thiomethoxide (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final product.

Protocol 3: Reaction with Cyanide (e.g., Potassium Cyanide)

This protocol describes the synthesis of 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile.

Materials:

-

This compound

-

Potassium cyanide (KCN)

-

Acetone

-

Water

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a well-ventilated fume hood, dissolve this compound (1.0 eq) in acetone.

-

Add potassium cyanide (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux and stir for 8-12 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and filter to remove any insoluble salts.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer to obtain the crude product, which can be further purified by column chromatography or distillation.

Protocol 4: Reaction with a Carboxylate (e.g., Potassium Acetate)

This protocol describes the synthesis of (1-methyl-1H-pyrazol-3-yl)methyl acetate.

Materials:

-

This compound

-

Potassium acetate (KOAc)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of potassium acetate (1.5 eq) in anhydrous DMF, add this compound (1.0 eq).

-

Heat the reaction mixture to 80 °C and stir for 6-8 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3x).

-